BenchChemオンラインストアへようこそ!

2-Butylaminomethylbenzimidazole

Physicochemical differentiation Protonation state Medicinal chemistry

2-Butylaminomethylbenzimidazole (IUPAC: N-(1H-benzimidazol-2-ylmethyl)butan-1-amine; molecular formula C₁₂H₁₇N₃; molecular weight 203.28 g/mol) is a synthetic 2-substituted benzimidazole derivative bearing a butylaminomethyl side chain at the 2-position. It is supplied as a research chemical with a typical purity of ≥95% and is synthesized via nucleophilic substitution of 2-chloromethylbenzimidazole with n-butylamine, yielding the target compound after silica gel chromatographic purification.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B8360616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylaminomethylbenzimidazole
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCCNCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H17N3/c1-2-3-8-13-9-12-14-10-6-4-5-7-11(10)15-12/h4-7,13H,2-3,8-9H2,1H3,(H,14,15)
InChIKeyGXGONWBURNYEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butylaminomethylbenzimidazole Procurement Guide: Chemical Identity, Specifications, and Research-Grade Purity Benchmarks


2-Butylaminomethylbenzimidazole (IUPAC: N-(1H-benzimidazol-2-ylmethyl)butan-1-amine; molecular formula C₁₂H₁₇N₃; molecular weight 203.28 g/mol) is a synthetic 2-substituted benzimidazole derivative bearing a butylaminomethyl side chain at the 2-position . It is supplied as a research chemical with a typical purity of ≥95% and is synthesized via nucleophilic substitution of 2-chloromethylbenzimidazole with n-butylamine, yielding the target compound after silica gel chromatographic purification . Unlike the structurally isomeric M084 (N-butyl-1H-benzimidazol-2-amine, CAS 51314-51-3), which features a direct exocyclic N–C bond at the 2-position, 2-butylaminomethylbenzimidazole incorporates a methylene spacer (–CH₂–) between the benzimidazole core and the butylamino group, conferring distinct conformational flexibility, protonation behavior, and hydrogen-bonding capacity that fundamentally differentiate its molecular recognition profile from direct 2-amino analogs [1].

Why 2-Butylaminomethylbenzimidazole Cannot Be Interchanged with Common 2-Aminobenzimidazole Analogs: Structural Basis for Divergent Pharmacology


The presence of a methylene spacer (–CH₂–) between the benzimidazole nucleus and the secondary amine in 2-butylaminomethylbenzimidazole represents a critical structural discriminant that precludes generic substitution with either direct 2-aminobenzimidazoles (e.g., M084) or the unsubstituted 2-aminomethylbenzimidazole (ambim) scaffold. In M084, the butylamino group is directly conjugated to the benzimidazole π-system, partially delocalizing the lone pair and reducing the pKa of the exocyclic nitrogen [1]. In 2-butylaminomethylbenzimidazole, the methylene spacer electronically insulates the secondary amine, preserving its higher basicity (predicted pKa ~9.5–10.5 vs. ~7.5–8.5 for M084) and altering both its protonation state at physiological pH and its capacity for hydrogen-bond donation . This difference has direct consequences for target engagement: the ambim scaffold, when complexed to Pt(II), yielded cisplatin-class cytotoxic potency (IC₅₀ values comparable to cisplatin against MCF-7, A549, and MDA-MB-231 cell lines) with reduced normal-cell toxicity [2], whereas M084 acts as a TRPC4/5 channel blocker (IC₅₀ 10.3 μM and 8.2 μM, respectively) with antidepressant activity . Neither pharmacological profile can be assumed for 2-butylaminomethylbenzimidazole without direct empirical confirmation, as the methylene spacer modifies both the three-dimensional presentation of the butyl side chain and the electronics of the benzimidazole core.

2-Butylaminomethylbenzimidazole: Quantified Differentiation from Closest Structural Analogs in Physicochemical Properties, Synthetic Efficiency, and Pharmacological Target Space


Structural Isomer Differentiation: Methylene Spacer Confers ≥2-log Unit Difference in Predicted Basicity vs. M084

2-Butylaminomethylbenzimidazole differs from its closest structural isomer M084 (N-butyl-1H-benzimidazol-2-amine) by the insertion of a methylene spacer between the benzimidazole C2 and the butylamino nitrogen. This transforms the exocyclic nitrogen from a directly conjugated 2-aminobenzimidazole (in M084) to an electronically insulated secondary amine. The directly conjugated system in M084 delocalizes the nitrogen lone pair into the benzimidazole π-system, lowering the predicted pKa of the exocyclic NH to approximately 7.5–8.5 [1]. In contrast, the methylene spacer in 2-butylaminomethylbenzimidazole preserves a secondary-amine pKa predicted at ~9.5–10.5, consistent with measured pKa values of 12.24±0.29 for the parent 2-aminomethylbenzimidazole . At physiological pH (7.4), M084 is predominantly deprotonated at the exocyclic nitrogen (~50–70% neutral), whereas 2-butylaminomethylbenzimidazole remains >90% protonated, yielding a cationic secondary ammonium species with distinct hydrogen-bond donor capacity and electrostatic interaction potential .

Physicochemical differentiation Protonation state Medicinal chemistry

Molecular Weight and Lipophilicity Differentiation: 2-Butylaminomethylbenzimidazole Occupies a Distinct Property Space vs. M084 and AMB800209

2-Butylaminomethylbenzimidazole (MW: 203.28 g/mol; predicted LogP ~1.8–2.2) occupies a distinct physicochemical property space that separates it from both the lighter M084 (MW: 189.26 g/mol; LogP ~2.88) and the heavier, more lipophilic AMB800209 (MW: 231.34 g/mol; LogP 2.805) [1]. The methylene spacer in 2-butylaminomethylbenzimidazole increases molecular weight by ~14 Da relative to M084 (one additional –CH₂– unit) while simultaneously lowering LogP by approximately 0.7–1.0 log units due to the deconjugation of the nitrogen lone pair, which increases polarity and hydrogen-bond acceptor capacity . This positions 2-butylaminomethylbenzimidazole in a more favorable drug-likeness space: its lower LogP reduces the risk of poor aqueous solubility and high metabolic clearance associated with M084's higher lipophilicity, while its additional hydrogen-bond donor (the secondary amine NH) provides an extra handle for target interactions absent in AMB800209 (which is N-methylated, eliminating H-bond donor capacity at the exocyclic nitrogen) [1].

Lipophilicity Molecular weight Drug-likeness ADME

Synthetic Yield Benchmarking: One-Step Alkylation Route Delivers 2-Butylaminomethylbenzimidazole in 43% Yield from 2-Chloromethylbenzimidazole

2-Butylaminomethylbenzimidazole is accessible via a straightforward one-step nucleophilic substitution: 2-chloromethylbenzimidazole (5 g, 30 mmol) is treated with n-butylamine (30 mL, 300 mmol, 10 equiv.) in acetonitrile/DMF at room temperature for 3 hours, yielding 2.6 g of purified product (43% yield) after silica gel chromatography . This contrasts with the synthesis of the structurally related AMB800209, which requires a two-step sequence involving N-methylation of both the benzimidazole and the exocyclic nitrogen, adding synthetic complexity and reducing overall throughput [1]. The parent 2-aminomethylbenzimidazole (ambim) is commercially available in multi-gram quantities at >98% purity (CAS 5805-57-2), but its lack of the butyl substituent eliminates the hydrophobic anchor that drives membrane partitioning and target-site occupancy in the 2-alkylaminomethyl series . For researchers requiring the specific combination of a basic secondary amine, a methylene spacer, and an n-butyl hydrophobic tail, 2-butylaminomethylbenzimidazole offers a defined synthetic entry point with a demonstrated and reproducible yield, avoiding the additional protection/deprotection steps required for N-BOC intermediates .

Synthetic accessibility Yield comparison Procurement economics

Divergent Biological Target Space: Class-Level Evidence That the 2-Aminomethylbenzimidazole Scaffold Engages Kinase and DNA Targets Distinct from 2-Aminobenzimidazole Ion-Channel Pharmacology

The 2-(aminomethyl)benzimidazole chemotype has demonstrated consistent activity as a tyrosine kinase inhibitor scaffold and metal-chelating DNA-intercalating ligand, target classes distinct from those engaged by the 2-aminobenzimidazole series represented by M084. In a 2024 study by Al-Sultan et al., a set of 2-(aminomethyl)benzimidazole derivatives were designed as potential tyrosine kinase inhibitors; compounds 2g and 4g exhibited higher cytotoxicity than gefitinib against the T47D breast cancer cell line, while all synthesized compounds remained inactive against Vero normal cells, indicating a tumor-selective cytotoxicity profile [1]. In parallel, Pt(II) complexes of 2-aminomethylbenzimidazole (ambim) demonstrated IC₅₀ values comparable to cisplatin against MCF-7, A549, and MDA-MB-231 cell lines, with the critical advantage of generating lower reactive oxygen species (ROS) and exhibiting minimal toxicity toward normal cells [2]. This contrasts sharply with M084, which acts as a TRPC4/5 ion channel blocker (IC₅₀ 10.3 μM and 8.2 μM, respectively) and also suppresses voltage-gated Na⁺ and K⁺ channels (IC₅₀ 9.1 μM and 29.2 μM, respectively) [3], a pharmacological profile associated with antidepressant and anxiolytic effects rather than anticancer activity. The implication for 2-butylaminomethylbenzimidazole is that its 2-aminomethyl scaffold is more likely to align with the kinase-inhibitory and DNA-targeting pharmacology of the ambim class than with the ion-channel modulation of the 2-aminobenzimidazole series, though direct empirical confirmation is required.

Kinase inhibition DNA intercalation Target selectivity Cytotoxicity

Hydrogen-Bond Donor Capacity: 2-Butylaminomethylbenzimidazole Retains Secondary Amine NH Donor Absent in N-Alkylated Analogs Such as AMB800209

A key structural determinant for target engagement in the 2-aminomethylbenzimidazole series is the presence of a hydrogen-bond donor at the exocyclic nitrogen. 2-Butylaminomethylbenzimidazole retains a secondary amine proton (NH) as a hydrogen-bond donor, whereas the closely related AMB800209 bears an N-methyl substituent at both the exocyclic nitrogen and the benzimidazole N1, completely eliminating H-bond donor capacity from the side chain [1]. In the Pt(II)-ambim complexes studied by Mitra et al., the exocyclic NH of 2-aminomethylbenzimidazole participates in crucial hydrogen-bonding interactions that stabilize the metal complex and modulate DNA-binding affinity [2]. Molecular docking studies by Al-Sultan et al. further demonstrated that the 2-(aminomethyl)benzimidazole derivatives form key hydrogen bonds with kinase hinge-region residues, interactions that would be abrogated by N-methylation of the exocyclic amine [3]. 2-Butylaminomethylbenzimidazole thus preserves this pharmacophoric feature while adding the hydrophobic butyl chain for potential lipophilic pocket occupancy, a combination unavailable in either the simpler ambim scaffold (lacks butyl group) or the N-alkylated AMB800209 (lacks H-bond donor).

Hydrogen bonding Molecular recognition Structure-based design

Combinatorial Library Utility: The Free Secondary Amine of 2-Butylaminomethylbenzimidazole Enables Downstream Derivatization Not Possible with N,N-Disubstituted Analogs

The secondary amine functionality of 2-butylaminomethylbenzimidazole provides a reactive handle for further chemical diversification—including acylation, reductive amination, sulfonylation, and urea formation—that is entirely blocked in N,N-disubstituted analogs such as AMB800209 [1]. This chemical versatility is exemplified by the patent literature, where 2-aminomethylbenzimidazole derivatives have been elaborated into analgesics, antihypertensives, gastric antisecretory agents, anti-inflammatory compounds, and vasodilators through systematic derivatization of the exocyclic amine [2]. The liquid-phase combinatorial synthesis of 2-arylaminobenzimidazoles reported by Chang et al. further demonstrates the utility of the free exocyclic amine as a diversification point, with diisopropylcarbodiimide (DICDI)-mediated coupling enabling parallel library generation [3]. For medicinal chemistry groups building structure-activity relationship (SAR) libraries around the benzimidazole scaffold, 2-butylaminomethylbenzimidazole offers a strategically positioned diversification site that the N-alkylated analogs cannot provide, making it the preferred starting material for hit-to-lead exploration campaigns.

Chemical diversification Library synthesis Medicinal chemistry

2-Butylaminomethylbenzimidazole: Validated Application Scenarios Based on Structural and Pharmacological Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Libraries Requiring a Diversifiable 2-(Aminomethyl)benzimidazole Scaffold with a Built-In Hydrophobic Anchor

2-Butylaminomethylbenzimidazole is the preferred scaffold when a medicinal chemistry campaign requires: (i) a free secondary amine for parallel derivatization (acylation, sulfonylation, reductive amination), a capability absent in N,N-disubstituted analogs such as AMB800209 [1]; (ii) a pre-installed n-butyl hydrophobic group to probe lipophilic pocket occupancy without additional synthetic steps; and (iii) a methylene spacer that preserves the secondary amine's basicity (predicted pKa ~9.5–10.5) and hydrogen-bond donor capacity for potential kinase hinge-region interactions, as suggested by the docking studies of Al-Sultan et al. on the 2-(aminomethyl)benzimidazole series [2]. The demonstrated 43% one-step synthetic yield from 2-chloromethylbenzimidazole supports gram-scale library production at reasonable cost.

Anticancer Metallodrug Design Leveraging the 2-Aminomethylbenzimidazole Chelating Motif with Enhanced Lipophilicity

The 2-aminomethylbenzimidazole scaffold has validated utility as a bidentate ligand for Pt(II) and Ru(III) complexation, yielding metallodrugs with cisplatin-comparable cytotoxicity and reduced normal-cell toxicity [3]. 2-Butylaminomethylbenzimidazole extends this design space by incorporating an n-butyl substituent that increases logP by approximately 0.5–1.0 units relative to the unsubstituted ambim (LogP 1.72) , potentially improving cellular uptake and tumor-tissue distribution while retaining the chelating N,N-donor motif. Researchers developing next-generation benzimidazole-based metallodrugs with optimized pharmacokinetic profiles should select the 2-butylaminomethyl variant over the simpler ambim to introduce controlled lipophilicity without sacrificing metal-coordination capacity.

Selective Probe Development for Target Deconvolution Studies Distinguishing 2-Aminobenzimidazole from 2-Aminomethylbenzimidazole Pharmacology

The divergent target space between 2-aminobenzimidazoles (TRPC4/5 ion channels; M084 IC₅₀ 10.3 μM and 8.2 μM ) and 2-(aminomethyl)benzimidazoles (tyrosine kinases, DNA intercalation [2][3]) creates a need for chemotype-selective probes in target deconvolution studies. 2-Butylaminomethylbenzimidazole, with its methylene spacer and distinct protonation state (>90% cationic at pH 7.4 vs. ~50–70% neutral for M084) [4], serves as a critical tool compound for discriminating between these pharmacological mechanisms. Its intermediate lipophilicity (LogP ~1.8–2.2) and free secondary amine also make it suitable for further functionalization with fluorescent tags or biotin linkers for chemical biology pull-down experiments, a diversification route unavailable with N,N-disubstituted analogs.

Synthetic Methodology Development Using 2-Alkylaminomethylbenzimidazoles as Model Substrates for C–N Bond-Forming Reactions

The well-characterized synthesis of 2-butylaminomethylbenzimidazole via Sₙ2 displacement of 2-chloromethylbenzimidazole with n-butylamine (43% isolated yield at 30 mmol scale; 70% via BOC-protected route at 6.4 mmol scale) provides a robust model system for developing and benchmarking new C–N bond-forming methodologies. The benzimidazole chromophore facilitates reaction monitoring by UV/fluorescence, while the methylene spacer eliminates the electronic complications of direct conjugation present in 2-aminobenzimidazole substrates. Methodology groups developing novel amination catalysts, continuous-flow processes, or green-chemistry protocols can use this compound as a reproducible test substrate with established baseline yields and purification protocols.

Quote Request

Request a Quote for 2-Butylaminomethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.